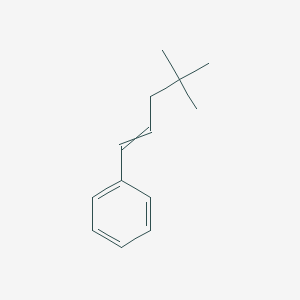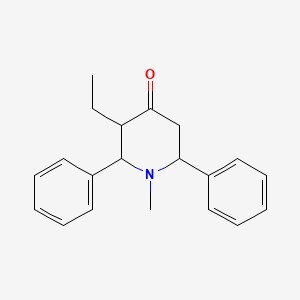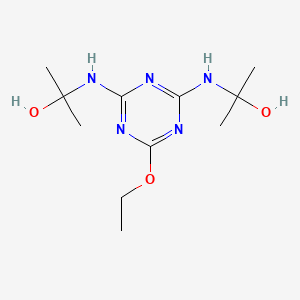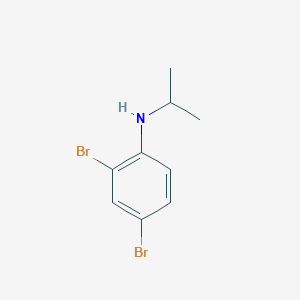
2,4-Dibromo-N-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-N-(propan-2-yl)aniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 2 and 4, and an isopropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-(propan-2-yl)aniline typically involves the bromination of N-(propan-2-yl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted anilines, brominated derivatives, and other functionalized aromatic compounds .
Applications De Recherche Scientifique
2,4-Dibromo-N-(propan-2-yl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromoaniline: Similar structure but lacks the isopropyl group.
2,6-Dibromoaniline: Bromine atoms at positions 2 and 6 instead of 2 and 4.
N-(propan-2-yl)aniline: Lacks the bromine atoms.
Uniqueness
2,4-Dibromo-N-(propan-2-yl)aniline is unique due to the presence of both bromine atoms and the isopropyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
62982-58-5 |
|---|---|
Formule moléculaire |
C9H11Br2N |
Poids moléculaire |
293.00 g/mol |
Nom IUPAC |
2,4-dibromo-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11Br2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
Clé InChI |
AJILQUOABXZGTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(C=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


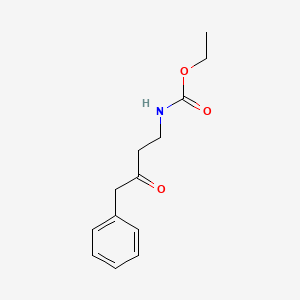
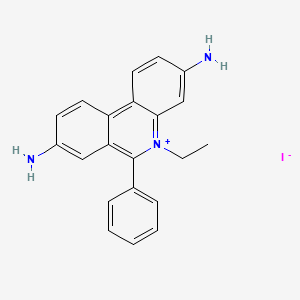
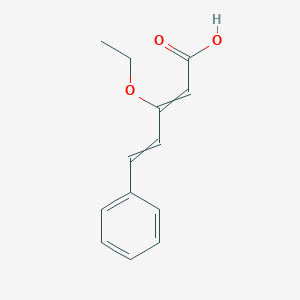
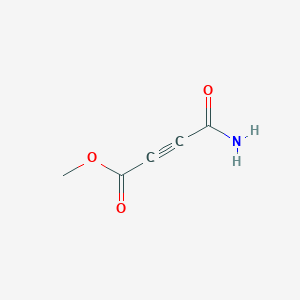
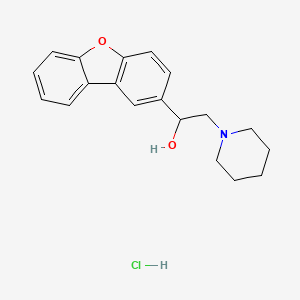
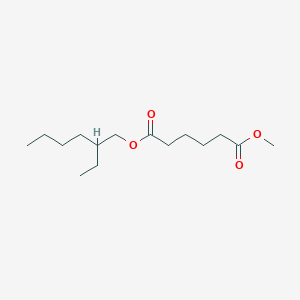
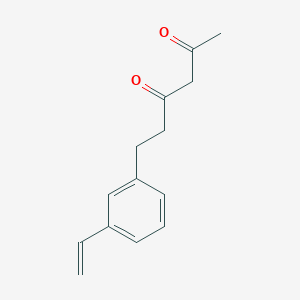
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
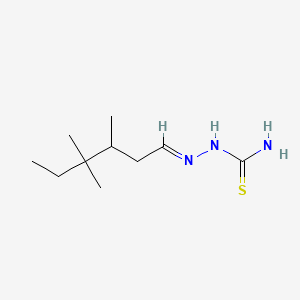
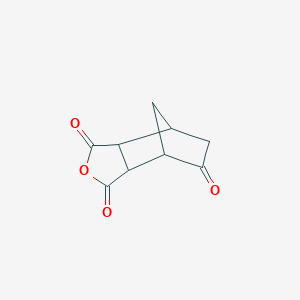
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
